Pentanoic acid, morpholide

Catalog No.
S11428312
CAS No.
22342-18-3
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, morpholide

CAS Number

22342-18-3

Product Name

Pentanoic acid, morpholide

IUPAC Name

1-morpholin-4-ylpentan-1-one

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h2-8H2,1H3

InChI Key

AASPBTJOWALDEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCOCC1

Pentanoic acid, morpholide, also known as N-pentanoylmorpholine, is a saturated fatty acid amide featuring a five-carbon acyl chain bonded to a morpholine ring. As a member of the N-acylmorpholine class, it functions as a stable, polar aprotic solvent and a versatile synthetic intermediate. Its structure combines the lipophilicity of the pentanoyl group with the polarity and hydrogen bond-accepting capability of the morpholine moiety, making it a useful component in organic synthesis and formulation science, particularly where stability and specific reactivity are required [1]. Unlike more common N,N-dialkylamides, the cyclic and oxygen-containing morpholine group imparts distinct conformational and electronic properties that directly influence its performance as a directing group and its stability in electrochemical environments.

Direct substitution of Pentanoic acid, morpholide with structurally simpler analogs like N,N-dimethylpentanamide or other N,N-dialkylamides is often unviable in process-critical applications. The morpholine ring is not merely a solubilizing group; its fixed conformation and ether oxygen act as a robust directing group in metal-catalyzed reactions, leading to significantly higher yields and selectivities compared to acyclic dialkylamide counterparts [1]. Furthermore, in electrochemical applications, the N,N-dimethyl moiety of common amide solvents is a known site of anodic instability, subject to oxidative degradation [2]. The absence of these specific N-methyl groups in the morpholide structure provides a fundamental advantage in stability. Therefore, substituting based on acyl chain length or general amide class alone overlooks critical performance differences in both synthetic utility and electrochemical resilience, risking process failure, reduced yield, and compromised device lifetime.

Superior Yields in Catalysis: Morpholine Amide as a High-Efficiency Directing Group

In Rh(I)-catalyzed intermolecular hydroacylation, the choice of amide directing group is critical for reaction efficiency. A study comparing various α-ketoamides demonstrated that morpholine amides are highly effective, while common N,N-dialkylamide analogs are significantly less so. For instance, the hydroacylation of an α-keto-N,N-dibenzylamide provided the desired product in only a 33% yield [1]. In contrast, under comparable catalytic conditions, α-keto-morpholine amides consistently delivered high yields, ranging from 67% to 94% [1].

Evidence DimensionProduct Yield in Rh(I)-Catalyzed Hydroacylation
Target Compound Data67% - 94% (for α-keto morpholine amides)
Comparator Or BaselineN,N-Dibenzylamide analog: 33% yield
Quantified Difference>2-fold to nearly 3-fold increase in isolated yield
ConditionsRh(I)-catalyzed intermolecular hydroacylation of α-ketoamides with aliphatic aldehydes.

For buyers using this compound as a precursor in metal-catalyzed syntheses, selecting the morpholide form over a dialkylamide can more than double the process yield, directly impacting material efficiency and cost.

Enhanced Electrochemical Stability Profile vs. N,N-Dimethylated Amide Solvents

A primary failure mode for common N,N-dimethylamide solvents (e.g., DMF, DMAc) in electrochemical applications is oxidative decomposition at the anode. Mechanistic studies confirm that the N-CH3 bond is a key site of electrochemical instability, prone to attack and degradation [1]. Pentanoic acid, morpholide structurally circumvents this vulnerability. Its nitrogen atom is part of a cyclic ether and is not substituted with easily oxidizable methyl groups. This structural difference provides a strong chemical basis for expecting higher anodic stability compared to N,N-dimethylpentanamide, making it a more robust candidate for high-voltage electrolyte formulations.

Evidence DimensionStructural Vulnerability to Anodic Oxidation
Target Compound DataAbsence of N-methyl groups; nitrogen integrated into a stable morpholine ring.
Comparator Or BaselineN,N-Dimethylamides (e.g., N,N-dimethylpentanamide, DMF): Presence of N-methyl groups, a known site for oxidative decomposition.
Quantified DifferenceQualitative but mechanistically significant: avoids a primary degradation pathway.
ConditionsHigh-voltage anodic conditions in electrochemical cells, such as lithium-ion batteries.

For researchers and formulators developing high-voltage electrolytes, procuring this compound instead of an N,N-dimethyl analog can prevent a known degradation pathway, potentially leading to longer device cycle life and improved safety.

Improved Processability and Handling as a Stable Acylating Agent

In synthetic chemistry, morpholine amides serve as effective acylating agents, functioning as practical and stable alternatives to other activated carbonyl compounds like Weinreb amides. Reviews of the compound class highlight that morpholine amides offer distinct process advantages, including high operational stability, good water solubility for simplified workups, and economic accessibility [1]. This contrasts with more specialized reagents that may require stricter handling conditions or are less cost-effective for large-scale use.

Evidence DimensionProcess and Handling Characteristics
Target Compound DataHigh operational stability, good water solubility, economically accessible.
Comparator Or BaselineOther activated acylating agents (e.g., Weinreb amides): Often more specialized, may have stricter handling requirements or higher cost.
Quantified DifferenceNot specified quantitatively in source.
ConditionsGeneral laboratory and process chemistry workflows for acylation reactions.

For buyers in process development or scale-up, the inherent stability and favorable handling properties of Pentanoic acid, morpholide can lead to more robust, cost-effective, and easily managed synthetic procedures compared to more sensitive alternatives.

Precursor for High-Yield, Metal-Catalyzed C-C Bond Forming Reactions

This compound is the right choice for synthetic routes employing transition-metal-catalyzed reactions, such as hydroacylation, where the amide is intended to act as a directing group. Its use is justified over N,N-dialkylamide analogs when maximizing yield and minimizing catalyst loading are primary process goals [1].

Formulation of High-Voltage Non-Aqueous Electrolytes

Ideal for use as a co-solvent or additive in the development of next-generation lithium-ion battery electrolytes intended for operation at high anodic potentials. Its structure lacks the vulnerable N-methyl groups found in common amide solvents, offering a pathway to mitigate oxidative degradation and extend cell lifetime [2].

Development of Robust and Scalable Acylation Processes

This compound is a preferred acylating agent in industrial or large-scale laboratory settings where process robustness, reagent stability, and ease of handling are critical procurement factors. Its stability and solubility profile can simplify reaction workups and improve overall process efficiency compared to more sensitive reagents [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

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